2-[(3-Methoxyphenoxy)methyl]piperidine
Description
2-[(3-Methoxyphenoxy)methyl]piperidine is a piperidine derivative featuring a 3-methoxyphenoxy group attached via a methylene linker to the piperidine ring. Piperidine derivatives are prominent in medicinal chemistry due to their structural versatility and bioactivity, particularly in central nervous system (CNS) targeting, such as serotonin and norepinephrine reuptake inhibition (SNRI) .
Properties
IUPAC Name |
2-[(3-methoxyphenoxy)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-6-4-7-13(9-12)16-10-11-5-2-3-8-14-11/h4,6-7,9,11,14H,2-3,5,8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWOJRISFKPSPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640930 | |
| Record name | 2-[(3-Methoxyphenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946727-56-6 | |
| Record name | 2-[(3-Methoxyphenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenoxy)methyl]piperidine typically involves the reaction of 3-methoxyphenol with piperidine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of an intermediate, which is then subjected to further purification steps such as recrystallization or column chromatography to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, leading to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxyphenoxy)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The piperidine ring can be reduced to form a piperidine derivative with altered substituents.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) in the presence of a base.
Major Products Formed
The major products formed from these reactions include phenol derivatives, reduced piperidine compounds, and substituted phenoxy derivatives .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-[(3-Methoxyphenoxy)methyl]piperidine is used as an intermediate for creating complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for synthesizing phenolic compounds and derivatives.
Biology
This compound is employed in proteomics research to study enzyme-substrate interactions and protein-ligand binding. Its interactions with biological targets can modulate enzyme activities or receptor functions, which is crucial for understanding cellular signaling pathways.
Case Study:
A study investigated the binding affinities of structurally similar compounds to cholinergic receptors in the brain, revealing that variations in substitution patterns significantly influence cognitive function outcomes. This suggests that this compound may have potential cognitive-enhancing effects due to its structural characteristics.
Medicine
This compound has been explored for its therapeutic properties in drug development. Its ability to interact with specific molecular targets indicates potential applications in pharmacology, particularly concerning neurological disorders.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxyphenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural and functional differences between 2-[(3-Methoxyphenoxy)methyl]piperidine and related piperidine derivatives:
Key Observations:
Substituent Position: The position of the methoxy group on the phenyl ring significantly impacts activity. For example, 2-fluorophenoxy derivatives (as in ) exhibit SNRI activity, while 3-methoxy substitution (as in the target compound) may alter receptor binding affinity or selectivity.
Bioactivity: Compounds with halogenated or nitro groups (e.g., 4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride ) often exhibit higher toxicity but may serve as intermediates for further functionalization.
Serotonin/Norepinephrine Reuptake Inhibition
- The SNRI activity of 4-[2-(2-fluorophenoxymethyl)phenyl]piperidine suggests that phenoxy-piperidine derivatives with electron-withdrawing substituents (e.g., fluorine) enhance neurotransmitter reuptake inhibition. The 3-methoxy group in the target compound, being electron-donating, may reduce potency compared to fluorinated analogs but improve metabolic stability.
Biological Activity
2-[(3-Methoxyphenoxy)methyl]piperidine is a synthetic organic compound characterized by its unique structural features, including a piperidine ring and a 3-methoxyphenoxy group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.
- Molecular Formula : C13H19NO2
- Molecular Weight : 221.3 g/mol
- Structure : The compound consists of a six-membered nitrogen-containing heterocycle (piperidine) substituted with a phenoxy group, which enhances its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methoxyphenol with piperidine in the presence of bases such as sodium hydride or potassium carbonate, using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions may vary from room temperature to reflux, followed by purification methods such as recrystallization or column chromatography.
Therapeutic Potential
Research indicates that this compound exhibits significant biological activity, particularly in the context of drug development. Similar compounds have shown interactions with various biological targets, influencing cellular signaling pathways and physiological responses. Notably, it has been suggested that this compound may modulate enzyme activities or receptor functions, which could contribute to its pharmacological applications.
Interaction Studies
Interaction studies have focused on the binding affinities of this compound to specific molecular targets. For instance, compounds structurally similar to it have demonstrated potential cognitive enhancement by interacting with cholinergic receptors in the brain.
Comparative Analysis
The following table summarizes related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-[(4-Methoxyphenoxy)methyl]piperidine | Similar piperidine structure | Different substitution pattern affecting reactivity |
| 2-[(3-Ethoxyphenoxy)methyl]piperidine | Similar piperidine structure | Variation in ethyl versus methoxy group |
| 3-[(3-Methoxyphenoxy)methyl]piperidine | Contains a different substitution pattern | Potentially distinct biological activity |
Case Studies and Research Findings
- Antidepressant Activity : A study on derivatives of piperidine indicated that certain compounds exhibited antidepressant properties comparable to established drugs. The research involved screening these derivatives through reserpine interaction tests in mice, demonstrating significant effects on biogenic amine reuptake inhibition .
- Antimycobacterial Activity : Research has also explored the antimycobacterial properties of piperidine derivatives. Compounds were tested against Mycobacterium tuberculosis, with some showing remarkable inhibitory effects. For instance, derivatives with MIC values significantly lower than standard treatments indicated strong potential for developing new antituberculosis agents .
- Cytotoxicity Assessments : Cytotoxicity assays using the MTT method evaluated the safety profile of related compounds against non-cancerous cell lines. Results indicated that certain derivatives exhibited low toxicity while maintaining high antimicrobial efficacy, suggesting their potential for therapeutic applications without significant side effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
